molecular formula C21H23N3O3S2 B2657476 N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683261-43-0

N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2657476
CAS RN: 683261-43-0
M. Wt: 429.55
InChI Key: WPFPBZKONZDLCS-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, also known as MPTP, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. MPTP is a sulfonamide derivative that has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the development of novel drugs.

Scientific Research Applications

Antimalarial and COVID-19 Applications

N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide and its derivatives have been explored for their potential in antimalarial applications and as COVID-19 drug candidates. A study detailed the synthesis of sulfonamide derivatives and their in vitro antimalarial activity. These compounds were characterized for their ADMET properties, indicating significant antimalarial activity and selectivity index, making them potential candidates for further exploration in the treatment of malaria and COVID-19 (Fahim & Ismael, 2021).

Anticancer Activity

Research into the anticancer potential of N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide derivatives has shown promising results. Indapamide derivatives, synthesized from similar molecular structures, demonstrated proapoptotic activity against melanoma cell lines, with certain compounds exhibiting significant anticancer activity and inhibiting human carbonic anhydrase isoforms, suggesting potential therapeutic applications in cancer treatment (Yılmaz et al., 2015).

Antiarrhythmic Activity

The class III antiarrhythmic activity of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, related to the core structure of interest, has been documented. These compounds have shown potent class III antiarrhythmic activity without affecting conduction, highlighting their potential for the development of new antiarrhythmic drugs (Ellingboe et al., 1992).

Antibacterial Evaluation

The synthesis and antibacterial evaluation of derivatives incorporating 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities have been investigated for their potential antibacterial properties. These studies have produced compounds with significant antibacterial activities, further supporting the versatility of the core structure in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).

Synthesis and Structural Characterization

The synthesis and structural characterization of cyclic sulfonamides, including similar structures to N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, have been explored, demonstrating the potential for creating novel cyclic sulfonamide compounds with diverse biological activities (Greig et al., 2001).

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-14-5-3-4-12-24(14)29(26,27)18-9-6-16(7-10-18)21(25)23-17-8-11-20-19(13-17)22-15(2)28-20/h6-11,13-14H,3-5,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFPBZKONZDLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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